molecular formula C15H18BrNO2S B2712083 1-(4-Bromobenzenesulfonyl)-4-cyclobutylidenepiperidine CAS No. 2320474-02-8

1-(4-Bromobenzenesulfonyl)-4-cyclobutylidenepiperidine

Cat. No.: B2712083
CAS No.: 2320474-02-8
M. Wt: 356.28
InChI Key: DQVLSEWWTMQSJJ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenesulfonyl)-4-cyclobutylidenepiperidine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a sulfonyl group, and a cyclobutylidenepiperidine moiety

Preparation Methods

The synthesis of 1-(4-Bromobenzenesulfonyl)-4-cyclobutylidenepiperidine typically involves multiple steps, including the formation of the bromophenyl and sulfonyl groups, followed by their integration into the cyclobutylidenepiperidine structure. Common synthetic routes may involve:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzenesulfonyl)-4-cyclobutylidenepiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and sulfonyl groups can participate in binding interactions, while the cyclobutylidenepiperidine moiety may influence the compound’s overall conformation and activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(4-Bromobenzenesulfonyl)-4-cyclobutylidenepiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-cyclobutylidenepiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO2S/c16-14-4-6-15(7-5-14)20(18,19)17-10-8-13(9-11-17)12-2-1-3-12/h4-7H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVLSEWWTMQSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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